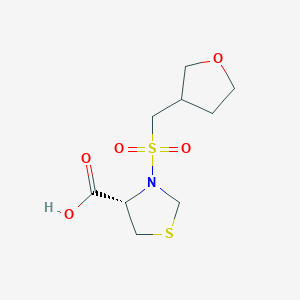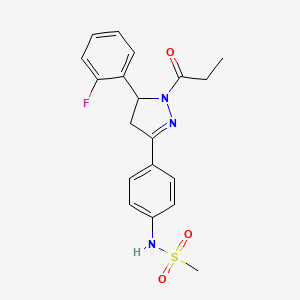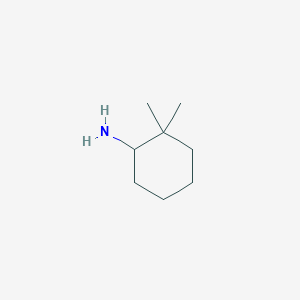
2,2-Dimethylcyclohexan-1-amine
Overview
Description
2,2-Dimethylcyclohexan-1-amine is a cyclic amine where the nitrogen atom is attached to a cyclohexane ring that has two methyl groups at the 2nd carbon . The IUPAC name for this compound is 2,2-dimethylcyclohexanamine .
Synthesis Analysis
The synthesis of this compound could involve conformational analysis to determine the most stable conformation of a given disubstituted cyclohexane . The generalizations that could be helpful in this process include the fact that a conformation in which both substituents are equatorial will always be more stable than a conformation with both groups axial .Molecular Structure Analysis
The molecular structure of this compound involves a cyclohexane ring with two methyl groups attached at the 2nd carbon and an amine group attached at the 1st carbon . The conformational analysis of this molecule could involve determining the most stable conformation, which is usually the one where the bulkiest substituent is in the equatorial position .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the steric effects of each substituent, along with any additional steric interactions . The reactions could also be influenced by the fact that substituents prefer equatorial rather than axial positions in order to minimize the steric strain created of 1,3-diaxial interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound could be influenced by its conformational structure . For instance, the stability of the molecule could be determined by the steric effects of each substituent and their positions (equatorial or axial) on the cyclohexane ring .Scientific Research Applications
2,2-Dimethylcyclohexan-1-amine has a wide range of applications in scientific research. It is used to study the effects of various compounds on the central nervous system, as well as to study the effects of various drugs on the body. It is also used in the synthesis of various compounds, such as antibiotics, antifungals, and anti-inflammatory agents. This compound is also used in the synthesis of compounds for medical imaging, such as MRI and PET scans.
Mechanism of Action
Target of Action
The primary targets of 2,2-Dimethylcyclohexan-1-amine are currently unknown. This compound is a type of amine, which are often involved in various biological processes, including neurotransmission and enzymatic reactions . .
Mode of Action
Amines can interact with their targets in various ways, often acting as ligands that bind to specific receptors or enzymes . The resulting changes depend on the nature of the target and the specific biochemical context.
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including the synthesis of proteins, nucleic acids, and other biomolecules . .
Pharmacokinetics
The bioavailability of amines can be influenced by factors such as their chemical structure, the route of administration, and the presence of metabolic enzymes .
Result of Action
Amines can have diverse effects at the molecular and cellular level, depending on their specific targets and the biochemical pathways they influence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include temperature, pH, the presence of other chemicals, and the specific biological environment in which the compound is acting . .
Advantages and Limitations for Lab Experiments
The main advantage of using 2,2-Dimethylcyclohexan-1-amine in lab experiments is that it is relatively easy to synthesize, and is available in large quantities. It is also non-toxic, and has a wide range of applications in scientific research. The main limitation of using this compound in lab experiments is that it is not suitable for the synthesis of small quantities.
Future Directions
The potential future directions for the research of 2,2-Dimethylcyclohexan-1-amine include further investigation of its effects on the central nervous system, as well as its potential use in the treatment of various neurological disorders. Additionally, further research is needed to determine the long-term effects of this compound on the body, as well as its potential side effects. Finally, further research is needed to determine the optimal dosage of this compound for various medical applications.
properties
IUPAC Name |
2,2-dimethylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2)6-4-3-5-7(8)9/h7H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXGXOJNGBLOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24247-77-6 | |
| Record name | 2,2-dimethylcyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(tert-butyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2900893.png)
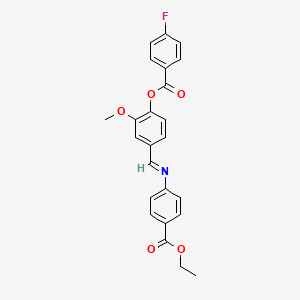
![1-cyclohexyl-3H-imidazo[4,5-c]pyridine-2-thione](/img/structure/B2900896.png)
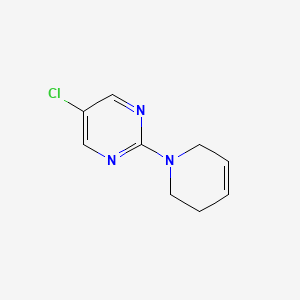
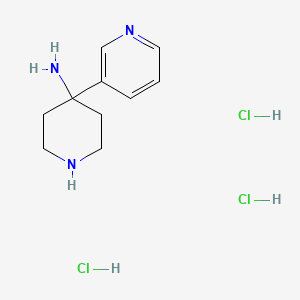
![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2900900.png)
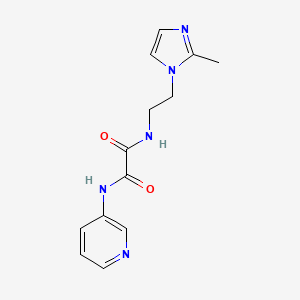
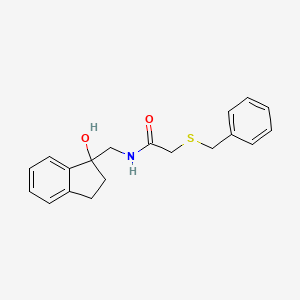
![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2900904.png)
